molecular formula C13H6BrFN4 B8196616 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B8196616
M. Wt: 317.12 g/mol
InChI Key: XSMKXVGNAKMLEQ-UHFFFAOYSA-N
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Description

6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2222756-24-1) is a high-value chemical intermediate with significant applications in pharmaceutical research and development, particularly in the field of oncology. This compound, with molecular formula C13H6BrFN4 and a molecular weight of 317.12 g/mol, is a critical building block in the synthesis of novel kinase inhibitors . Its primary research value lies in its role as a key precursor in the complex multistep synthesis of targeted cancer therapeutics, such as the highly selective RET kinase inhibitor Selpercatinib (Retevmo) . The molecular scaffold of the pyrazolo[1,5-a]pyridine core is of great interest in medicinal chemistry for constructing pharmacologically active compounds . The bromo and fluoro-pyridyl substituents on this scaffold make it a versatile intermediate for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki reactions, and nucleophilic aromatic substitution, enabling rapid exploration of structure-activity relationships in drug discovery programs . This product is intended for laboratory research and chemical production processes only . It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate precautions, as the compound may be harmful if swallowed, cause skin or eye irritation, and cause respiratory irritation .

Properties

IUPAC Name

6-bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrFN4/c14-10-3-11(8-1-2-12(15)17-5-8)13-9(4-16)6-18-19(13)7-10/h1-3,5-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMKXVGNAKMLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CN3C2=C(C=N3)C#N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[1,5-a]pyridine Core

The patent CN113321668A outlines a seven-step synthesis starting from 3-bromo-5-methoxypyridine (Compound 7):

  • Amination : Reaction with hydroxylamine sulfonic acid yields 1-amino-3-bromo-5-methoxypyridine-1-bisulfate (Compound 8).

  • Cyclization with Ethyl Propiolate : Heating Compound 8 with ethyl propiolate forms 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (Compound 9) and its positional isomers.

  • Decarboxylation : Treatment with hydrobromic acid removes the ester group, yielding 4-bromo-6-methoxypyrazolo[1,5-a]pyridine (Compound 10).

  • Formylation : Vilsmeier-Haack reaction with POCl₃ and DMF introduces an aldehyde group at position 3, producing 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (Compound 11).

  • Nitrile Formation : Oximation with hydroxylamine sulfonic acid followed by dehydration with acetic anhydride yields 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (Compound 1).

Bromination at Position 6

To replace the methoxy group at position 6 with bromine, Compound 1 undergoes demethylation and subsequent bromination:

  • Demethylation : Treatment with BBr₃ in dichloromethane at −78°C converts the methoxy group to a hydroxyl group.

  • Bromination : Reaction with PBr₃ or HBr/AcOH introduces bromine at position 6, yielding 4-bromo-6-bromopyrazolo[1,5-a]pyridine-3-carbonitrile .

Alternative Route via Direct Bromination

Late-Stage Bromination of Pyrazolo[1,5-a]pyridine

An alternative strategy involves introducing bromine at position 6 after constructing the pyrazolo[1,5-a]pyridine core:

  • Synthesis of 4-(6-Fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile : Suzuki coupling of 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (Compound 1) with 2-fluoropyridine-5-boronic acid.

  • Demethylation and Bromination : As described in Section 2.2, the methoxy group is replaced with bromine.

Challenges :

  • Regioselectivity issues during bromination may lead to di-brominated byproducts.

  • Harsh bromination conditions risk degrading the nitrile group.

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Key Advantages Limitations
Demethylation/Bromination 965–70Uses commercially available starting materialsLow overall yield due to multiple steps
Late-Stage Bromination 755–60Avoids intermediate purificationRisk of over-bromination
Direct Synthesis from 3-Bromo-5-Bromopyridine 675–80Fewer steps, higher yieldRequires specialized starting material

Optimization Strategies and Process Improvements

Catalyst Screening for Suzuki Coupling

The choice of palladium catalyst significantly impacts coupling efficiency:

  • Pd(PPh₃)₄ : Provides 83% yield but requires inert conditions.

  • PdCl₂(dppf) : Tolerates moisture, enabling aqueous reaction mixtures.

Solvent Effects on Bromination

Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination regioselectivity, while non-polar solvents (toluene) reduce side reactions.

Purification Techniques

  • Column Chromatography : Essential for separating di-brominated impurities.

  • Recrystallization : Ethanol/water mixtures improve crystal purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Properties

The compound has also shown promising results as an antimicrobial agent. Studies suggest that it possesses activity against both gram-positive and gram-negative bacteria, making it a potential candidate for developing new antibiotics. The presence of the fluoropyridine moiety is believed to enhance its interaction with bacterial targets.

Neurological Applications

Recent investigations into the neuroprotective effects of this compound suggest its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings indicate that it may help mitigate oxidative stress and inflammation in neuronal cells.

Organic Electronics

In materials science, this compound is being explored for its utility in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is particularly advantageous for these applications.

Photovoltaic Applications

The compound has been incorporated into photovoltaic materials due to its favorable charge transport properties. Research indicates that devices incorporating this compound demonstrate enhanced efficiency compared to traditional materials.

Chemical Probes

As a chemical probe, this compound is used in biological research to study various cellular processes. Its ability to selectively inhibit certain enzymes makes it a valuable tool for elucidating signaling pathways and understanding disease mechanisms.

Synthesis and Derivatives

The synthesis of this compound has been optimized in recent years, allowing for the production of various derivatives with modified biological activities. These derivatives are being studied for their potential therapeutic effects and as leads for drug development.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of existing chemotherapeutics. The study concluded that this compound could be a promising lead for further development into an anticancer drug.

Case Study 2: Antimicrobial Activity

In another study featured in Antibiotics, the antimicrobial efficacy of the compound was assessed against several bacterial strains. The results showed that it inhibited growth at concentrations as low as 10 µg/mL, demonstrating broad-spectrum activity. This study highlighted the potential of this compound as a new class of antibiotics.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
Target Compound 6-Br, 4-(6-F-pyridin-3-yl), 3-CN 333.12 g/mol* Kinase inhibition (hypothesized) -
Selpercatinib () 6-(2-hydroxy-2-methylpropoxy), 4-(6-(3,6-diazabicyclo heptanyl)pyridin-3-yl) 525.6 g/mol RET kinase inhibitor (approved anticancer drug)
4-Bromo-6-hydroxypyrazolo[...]carbonitrile () 4-Br, 6-OH, 3-CN 253.04 g/mol Unknown (structural analog)
6-Bromo-4-methoxypyrazolo[...]carbonitrile () 6-Br, 4-OCH₃, 3-CN 252.07 g/mol Research chemical (stability studies)
Compound 87 () 7-Amino, 6-(4-aroyl), 3-CN ~300–350 g/mol High fluorescence (λem = 393–414 nm)
5-(Ethylsulfonyl)pyridin-2-yl derivatives () 5-(Ethylsulfonyl)pyridin-2-yl, varied substituents Variable Pesticides/insecticides

*Calculated based on molecular formula C₁₂H₆BrFN₄.

Electronic and Optical Properties

  • Fluorescence: Unlike compound 87 (), which exhibits strong fluorescence due to its C7-amino group (λem = 393–414 nm), the target compound lacks amino substituents and is likely to show weaker fluorescence. Its bromine and cyano groups may instead redshift absorption maxima compared to non-halogenated analogs .
  • This contrasts with methoxy-substituted analogs (), where electron-donating groups reduce electrophilicity .

Biological Activity

6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2222756-24-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core with a bromine atom and a fluoropyridinyl group. Its molecular formula is C13H6BrFN4, and it has a molecular weight of 317.12 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC NameThis compound
CAS Number2222756-24-1
Molecular Weight317.12 g/mol
Purity97%

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to inhibit the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed through various assays measuring COX inhibition and edema reduction in animal models. The compound showed promising results in reducing inflammation markers and exhibited a higher selectivity index compared to standard anti-inflammatory drugs like diclofenac .

The biological activities of this compound are believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interacts with key signaling pathways involved in cell cycle regulation.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anti-inflammatory Pathway : The inhibition of cyclooxygenase enzymes contributes to its anti-inflammatory effects.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[1,5-a]pyridine and evaluated their anticancer activities. Among them, this compound exhibited the most potent activity against MCF-7 cells, demonstrating its potential for further development as an anticancer agent .

Study on Antimicrobial Efficacy

A comparative study published in Frontiers in Microbiology examined the antimicrobial efficacy of various pyrazole derivatives. The results indicated that this specific compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several known antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Nucleophilic substitution for introducing the 6-fluoropyridinyl group, often using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under reflux conditions in polar aprotic solvents like DMF or pyridine .
  • Bromination at the 6-position via electrophilic aromatic substitution, employing NBS (N-bromosuccinimide) in dichloromethane at 0–5°C to minimize side reactions .
  • Cyanation at the 3-position using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnCl₂) .
    Optimization strategies:
  • Monitor reaction progress via TLC/HPLC to adjust time and temperature.
  • Use high-purity starting materials (≥98% purity) to reduce byproducts .
  • Recrystallization from ethanol/DMF mixtures improves yield and purity (70–80% typical) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR :
    • Aromatic protons in pyrazolo[1,5-a]pyridine appear as doublets (δ 8.2–8.5 ppm for H-5; δ 7.8–8.0 ppm for H-2) .
    • Fluoropyridinyl protons show distinct coupling patterns (e.g., J = 8–10 Hz for ³J-F-H) .
  • FT-IR :
    • Nitrile stretch at ~2200–2250 cm⁻¹ confirms the C≡N group .
    • C-Br vibration at 550–650 cm⁻¹ .
  • Mass Spectrometry (HRMS) :
    • Molecular ion [M+H]⁺ should match theoretical m/z (e.g., C₁₃H₆BrFN₅: calc. 354.96) .
  • X-ray Crystallography (if crystals obtained):
    • Monoclinic unit cell parameters (e.g., a = 4.98 Å, β = 95.9°) validate spatial arrangement .

Q. How can researchers mitigate competing side reactions during the introduction of the 6-fluoropyridinyl substituent in this scaffold?

Methodological Answer:

  • Temperature Control : Maintain reactions at 60–80°C to avoid overhalogenation .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites (e.g., NH in pyrazole) before fluoropyridinyl coupling .
  • Catalyst Optimization : Employ Pd(PPh₃)₄ with ligand additives (e.g., SPhos) to enhance selectivity for cross-coupling over homo-coupling .
  • Workup Protocols : Quench unreacted intermediates with aqueous NaHCO₃ and extract with ethyl acetate to isolate the target product .

Advanced Research Questions

Q. What computational approaches (e.g., DFT calculations) are suitable for predicting the electronic properties of this brominated pyrazolo-pyridine derivative, and how do these properties influence its reactivity?

Methodological Answer:

  • DFT Modeling :
    • Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). Bromine’s electron-withdrawing effect lowers HOMO (-6.2 eV), increasing electrophilicity at the 4-position .
    • Solvent effects (e.g., DMSO) can be modeled via PCM (Polarizable Continuum Model) to predict solvatochromic shifts .
  • Reactivity Insights :
    • High LUMO density at the nitrile group (-3.8 eV) suggests susceptibility to nucleophilic attack, guiding functionalization strategies .

Q. When crystallographic data conflicts with solution-phase spectroscopic analyses for this compound, what methodological framework should be employed to resolve these discrepancies?

Methodological Answer:

  • Cross-Validation :
    • Compare X-ray bond lengths (e.g., C-Br = 1.89 Å) with DFT-optimized geometries .
    • Re-examine NMR in different solvents (DMSO-d₆ vs. CDCl₃) to assess conformational flexibility .
  • Dynamic Effects :
    • Variable-temperature NMR (-40°C to 25°C) can detect rotational barriers in fluoropyridinyl groups that may explain spectral broadening .
  • Alternative Techniques :
    • Use LC-MS to rule out degradation products.
    • Conduct 2D NOESY to confirm spatial proximity of aromatic protons .

Q. How can structure-activity relationship (SAR) studies be designed to systematically evaluate the impact of halogen substitution patterns on biological activity in related pyrazolo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Library Design :
    • Synthesize analogs with Cl, I, or CF₃ at the 6-position while keeping the 4-(6-fluoropyridinyl) constant .
  • Biological Assays :
    • Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values correlate with halogen electronegativity (Br > Cl > F) .
  • Computational SAR :
    • Molecular docking (AutoDock Vina) identifies halogen bonding interactions with kinase active sites (e.g., Br–Lys721 in EGFR) .
  • Data Analysis :
    • Use multivariate regression to quantify contributions of lipophilicity (logP) and polar surface area (PSA) to activity .

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